molecular formula C15H13FN2OS B1444958 4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol CAS No. 1304465-04-0

4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol

Cat. No.: B1444958
CAS No.: 1304465-04-0
M. Wt: 288.3 g/mol
InChI Key: DUPVMEFGLPYYAX-UHFFFAOYSA-N
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Description

4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol is a synthetic organic compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a phenoxyethyl group in the structure of this compound may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced through a nucleophilic substitution reaction using 2-phenoxyethyl bromide or chloride.

    Thiol Group Introduction: The thiol group can be introduced by treating the intermediate compound with thiourea followed by hydrolysis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Tin(II) chloride (SnCl₂), iron powder (Fe)

    Substitution: Ammonia (NH₃), thiols (RSH)

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Amines

    Substitution: Substituted benzodiazoles

Scientific Research Applications

4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

    Biological Studies: The compound can be used to study the interaction of benzodiazole derivatives with biological targets such as enzymes, receptors, and DNA.

    Chemical Biology: It can serve as a probe to investigate biological pathways and mechanisms of action.

    Industrial Applications: The compound may find use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the phenoxyethyl group may enhance the binding affinity and specificity of the compound to its targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole
  • 1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
  • 4-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol

Uniqueness

4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol is unique due to the presence of both a fluorine atom and a thiol group in its structure. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, while the thiol group can participate in covalent interactions with biological targets. This combination of features makes the compound a valuable candidate for drug development and other scientific research applications.

Properties

IUPAC Name

7-fluoro-3-(2-phenoxyethyl)-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS/c16-12-7-4-8-13-14(12)17-15(20)18(13)9-10-19-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPVMEFGLPYYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=C(C(=CC=C3)F)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
Reactant of Route 2
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
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4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
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4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
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4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
Reactant of Route 6
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol

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